molecular formula C12H12N2O2 B14837775 2-Cyano-3-cyclopropoxy-N-methylbenzamide

2-Cyano-3-cyclopropoxy-N-methylbenzamide

Cat. No.: B14837775
M. Wt: 216.24 g/mol
InChI Key: AVLHWNHHWBVZSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-3-cyclopropoxy-N-methylbenzamide is a benzamide derivative characterized by a cyano (-CN) group at the 2-position of the benzene ring, a cyclopropoxy (-O-cyclopropyl) group at the 3-position, and an N-methyl substituent on the amide nitrogen. This compound’s unique structure confers distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry and catalysis. The cyano group enhances electrophilicity, while the strained cyclopropoxy moiety may influence metabolic stability and binding interactions in biological systems .

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-cyano-3-cyclopropyloxy-N-methylbenzamide

InChI

InChI=1S/C12H12N2O2/c1-14-12(15)9-3-2-4-11(10(9)7-13)16-8-5-6-8/h2-4,8H,5-6H2,1H3,(H,14,15)

InChI Key

AVLHWNHHWBVZSW-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C(=CC=C1)OC2CC2)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 2-Cyano-3-cyclopropoxy-N-methylbenzamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds. Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Chemical Reactions Analysis

2-Cyano-3-cyclopropoxy-N-methylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The cyano group and the benzamide moiety are particularly reactive sites. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Cyano-3-cyclopropoxy-N-methylbenzamide has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic applications. Additionally, this compound is used in the industry for the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-Cyano-3-cyclopropoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the benzamide moiety can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Comparison

Key analogs and their substituent variations:

Compound Name Substituent at Position 2 Substituent at Position 3 Amide Substituent
2-Cyano-3-cyclopropoxy-N-methylbenzamide Cyano (-CN) Cyclopropoxy (-O-C3H5) N-methyl
2-Aminobenzamide (from ) Amino (-NH2) None Varied
2-Hydroxy-N-(3-methoxyphenyl)benzamide () Hydroxy (-OH) None 3-Methoxyphenyl
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () None 3-Methyl (-CH3) N-(2-hydroxy-1,1-dimethylethyl)

Key Observations :

  • The cyclopropoxy group introduces steric strain, which may improve metabolic stability relative to linear ethers or unsubstituted benzamides .
  • The N-methyl substituent reduces hydrogen-bonding capacity compared to bulkier amide groups, as seen in ’s compound with an N,O-bidentate directing group .

Key Findings :

  • The target compound’s low solubility may limit bioavailability but could be optimized via formulation.
  • Metabolic stability is a notable advantage over analogs with linear alkoxy or hydroxy groups, as cyclopropane rings are less prone to enzymatic degradation .
  • Toxicity data for the target compound remain understudied, contrasting with 2-aminobenzamides, which are established in drug discovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.